![molecular formula C15H22N6O2S B2823037 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide CAS No. 2309734-35-6](/img/structure/B2823037.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide is a useful research compound. Its molecular formula is C15H22N6O2S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Triazolo pyrazine derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antifungal Activity
The triazolo pyrazine derivatives also showed promising antifungal activities . This suggests that the compound might also have potential antifungal applications.
Anti-inflammatory Activity
Heterobicyclic nitrogen systems containing 1,2,4-triazines derivatives have been found to display a diversity of biological applications, including anti-inflammatory activity . Given the structural similarity, the compound might also have anti-inflammatory properties.
Antitumor Activity
A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antitumor activities . These compounds exhibited potent antiproliferative activities against A549, Bewo, and MCF-7 cells .
Antiviral Activity
Heterobicyclic nitrogen systems containing 1,2,4-triazines derivatives have been found to display a diversity of biological applications, including antiviral activity . Given the structural similarity, the compound might also have antiviral properties.
Antidepressant Activity
Heterobicyclic nitrogen systems containing 1,2,4-triazines derivatives have been found to display a diversity of biological applications, including antidepressant activity . Given the structural similarity, the compound might also have antidepressant properties.
Mecanismo De Acción
Target of Action
Similar compounds with a triazolo[4,3-b]pyridazine core have been reported to inhibit the c-met protein kinase . This protein plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as c-met protein kinase, leading to inhibition of the target’s activity . This interaction can result in changes in cellular processes, such as reduced cell proliferation and migration .
Biochemical Pathways
Given the potential target of c-met protein kinase, it can be inferred that the compound may affect pathways related to cell growth and survival . Downstream effects could include reduced cell proliferation and migration, particularly in cancer cells .
Result of Action
Based on the potential inhibition of c-met protein kinase, the compound could potentially lead to reduced cell proliferation and migration . This could be particularly relevant in the context of cancer cells, where uncontrolled cell growth and migration are key characteristics .
Propiedades
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-19(24(22,23)13-5-3-2-4-6-13)12-9-20(10-12)15-8-7-14-17-16-11-21(14)18-15/h7-8,11-13H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONLULBRYHJHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.